(-)-gamma-Cadinene

説明

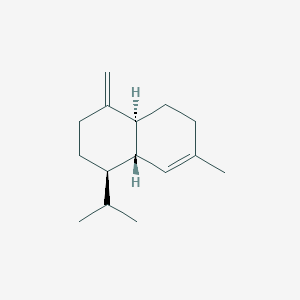

Structure

3D Structure

特性

IUPAC Name |

(1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHGORWNJGOVQY-RBSFLKMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@H](CC1)C(=C)CC[C@@H]2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017689 | |

| Record name | gamma-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | gamma-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

271.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | gamma-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1460-97-5, 39029-41-9 | |

| Record name | (-)-γ-Cadinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Cadinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39029-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Cadinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Cadinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039029419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Cadinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CADINENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GHT32E0JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Cadinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-γ-Cadinene: A Technical Guide to its Natural Sources, Biosynthesis, and Biological Significance

Abstract

(-)-γ-Cadinene, a bicyclic sesquiterpene with the chemical formula C₁₅H₂₄, is a naturally occurring volatile organic compound found in a diverse array of plant species.[1][2] This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and biological activities of (-)-γ-Cadinene, tailored for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document delves into the widespread occurrence of this sesquiterpene in various plant families, elucidates its biosynthetic pathway from farnesyl pyrophosphate, details methodologies for its extraction and characterization, and summarizes its known biological activities, including its notable antimicrobial and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource to facilitate further research and application of (-)-γ-Cadinene.

Introduction to (-)-γ-Cadinene

(-)-γ-Cadinene is a member of the cadinene family of sesquiterpenes, characterized by a decahydronaphthalene carbon skeleton.[3] It is an enantiomer of (+)-γ-cadinene and contributes to the characteristic aroma of many essential oils.[1] The unique stereochemistry of (-)-γ-Cadinene plays a crucial role in its biological interactions and activities. This compound is of significant interest due to its potential applications in the pharmaceutical, cosmetic, and agricultural industries, driven by its diverse biological properties.

Natural Occurrence and Distribution in the Plant Kingdom

(-)-γ-Cadinene is widely distributed throughout the plant kingdom, predominantly found in the essential oils of various aromatic plants. Its concentration can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized.

Major Plant Sources

A comprehensive, though not exhaustive, list of plant species reported to contain (-)-γ-Cadinene is presented in Table 1. This table highlights the plant part in which the compound is most abundant and its reported percentage in the essential oil, providing a valuable resource for sourcing this natural product.

| Plant Species | Common Name | Family | Plant Part | Percentage of (-)-γ-Cadinene in Essential Oil (%) |

| Xenophyllum poposum | - | Asteraceae | Aerial Parts | 7.5 |

| Garcinia brasiliensis | Bacupari | Clusiaceae | Fruit Peel | 5.3 |

| Salvia rosmarinus (formerly Rosmarinus officinalis) | Rosemary | Lamiaceae | Aerial Parts | Present (concentration varies)[1][4] |

| Iris tectorum | Roof Iris | Iridaceae | Rhizomes | Present (concentration varies)[1][4] |

| Juniperus communis | Common Juniper | Cupressaceae | Berries | Present (concentration varies)[2] |

| Syzygium cumini | Jamun | Myrtaceae | Leaves | Present (concentration varies)[5] |

| Campomanesia adamantium | Guavira | Myrtaceae | Leaves | 0.47 - 0.97 |

| Schinus molle | Peruvian Peppertree | Anacardiaceae | - | Present (concentration varies) |

Biosynthesis of (-)-γ-Cadinene

The biosynthesis of (-)-γ-Cadinene, like all sesquiterpenes, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate (MVA) pathway in the cytoplasm.[6][7][8]

The cyclization of the linear FPP molecule to the bicyclic cadinane skeleton is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs), specifically (-)-γ-cadinene synthase.[1] The proposed mechanism involves the ionization of FPP to form a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements to yield the final (-)-γ-Cadinene structure.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of γ-Cadinene Enzymes in Ganoderma lucidum and Ganoderma sinensis from Basidiomycetes Provides Insight into the Identification of Terpenoid Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-Wide Identification and Expression Profile of Farnesyl Pyrophosphate Synthase (FPS) Gene Family in Euphorbia Hirta L. [mdpi.com]

- 7. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 8. brainkart.com [brainkart.com]

Introduction: Situating (-)-γ-Cadinene in the Sesquiterpenoid Landscape

An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-γ-Cadinene

(-)-γ-Cadinene is a naturally occurring bicyclic sesquiterpene, a class of C15 isoprenoids renowned for their structural diversity and significant biological activities.[1] Found in the essential oils of numerous plants, it contributes to their characteristic woody and earthy aromas.[1] From a chemical standpoint, all cadinenes share the cadalane carbon skeleton (4-isopropyl-1,6-dimethyldecahydronaphthalene).[2] The vast structural diversity within this family arises from variations in the placement of double bonds and, most critically, the stereochemistry at multiple chiral centers.

The cadinane sesquiterpenes are broadly categorized into four subclasses based on the relative stereochemistry of the isopropyl group and the two bridgehead carbons. (-)-γ-Cadinene belongs to the "cadinene" subclass, where the isopropyl group is cis to the hydrogen at the adjacent bridgehead carbon.[3] Understanding its precise three-dimensional structure—its absolute configuration—is paramount, as stereochemistry governs its interaction with chiral biological targets such as enzymes and receptors, thereby dictating its physiological effects. This guide provides a comprehensive technical overview of the stereochemical features of (-)-γ-Cadinene and the modern analytical workflows employed to unequivocally establish its absolute configuration.

Core Stereochemical Features of (-)-γ-Cadinene

The structure of γ-cadinene possesses three contiguous stereocenters within its decahydronaphthalene framework. The systematic IUPAC name for the levorotatory enantiomer, (-)-γ-Cadinene, is (1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene .[4] This nomenclature precisely defines the spatial orientation of the substituents at each chiral center.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [4] |

| Molar Mass | 204.35 g/mol | [4] |

| CAS Number | 1460-97-5 | [1] |

| IUPAC Name | (1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene | [1][4] |

| Absolute Configuration | 1R, 4aS, 8aS | [3] |

| Optical Activity | Levorotatory (-) | [1] |

The absolute configuration is a complete description of the molecule's precise 3D structure, which remains fixed unless chemical bonds are broken. Its enantiomer, (+)-γ-cadinene, possesses the opposite configuration at all three stereocenters (1S,4aR,8aR) and rotates plane-polarized light in the opposite direction.[5]

Caption: A validated workflow for the elucidation of absolute configuration.

Step 1: Isolation and Initial Characterization

The first step involves isolating (-)-γ-Cadinene from its natural source, typically through fractional distillation of essential oils followed by preparative chromatography. Initial characterization relies on:

-

Mass Spectrometry (MS): To confirm the molecular formula C₁₅H₂₄.

-

¹H and ¹³C NMR: To establish the carbon skeleton and connectivity.

-

Polarimetry: To measure the specific optical rotation ([α]). The negative sign of this value confirms it as the levorotatory isomer but does not, by itself, reveal the absolute configuration.

Step 2: Determination of Relative Stereochemistry via NMR Spectroscopy

Causality: Before the absolute configuration can be determined, the relative orientation of the substituents must be established. Nuclear Overhauser Effect (NOE) spectroscopy is the primary tool for this purpose. [6]An NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.

Protocol: 2D NOESY (or ROESY) Experiment

-

Sample Preparation: Dissolve a highly purified sample of (-)-γ-Cadinene in a deuterated solvent (e.g., CDCl₃) to a concentration of ~5-10 mg/mL.

-

Data Acquisition: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment on a high-field NMR spectrometer (≥500 MHz). ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues that can nullify NOE signals.

-

Data Analysis: Analyze the resulting 2D spectrum for cross-peaks. A cross-peak between two protons indicates they are in close spatial proximity. For (-)-γ-Cadinene, key NOE correlations would be expected between the proton at C1 and the bridgehead proton at C8a, confirming their cis relationship, which is characteristic of the cadinene subclass.

Trustworthiness: The pattern of NOE correlations provides a comprehensive 3D map of the molecule's relative stereochemistry. This data allows for the confident assignment of one of the possible diastereomeric structures (e.g., cadinane vs. muurolane). [2][6]

Step 3: Assignment of Absolute Configuration

With the relative stereochemistry established, the final challenge is to distinguish between the two possible enantiomers—(1R,4aS,8aS) and (1S,4aR,8aR).

Expertise: This is the gold standard for determining absolute configuration. [7]It provides an unambiguous 3D structure of the molecule in the solid state. Since (-)-γ-Cadinene is an oil, it must first be converted into a crystalline derivative. A common strategy is to introduce a heavy atom, which aids in the determination of the absolute structure through anomalous dispersion. [8] Protocol: Derivatization and X-ray Analysis

-

Chemical Derivatization: React (-)-γ-Cadinene to form a crystalline solid. For example, epoxidation of one of the double bonds followed by opening the epoxide to form a diol, which can then be reacted with a heavy-atom-containing reagent like p-bromobenzoic acid.

-

Crystallization: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step.

-

Data Collection and Refinement: Analyze a crystal on a single-crystal X-ray diffractometer. The resulting electron density map is used to solve the structure.

-

Absolute Structure Determination: The absolute configuration is determined by analyzing anomalous scattering effects, typically quantified by the Flack parameter. A Flack parameter close to zero for the proposed configuration provides high confidence in the assignment. [7]

Expertise: Synthesizing the molecule from a starting material of known absolute configuration provides definitive proof of structure. [9]If the synthesized molecule's spectroscopic data (NMR, optical rotation, etc.) matches that of the natural product, the absolute configuration of the natural product is confirmed.

Conceptual Workflow: Synthesis from a Chiral Pool Precursor

-

Retrosynthesis: Design a synthetic pathway starting from a readily available chiral molecule (e.g., (+)-limonene).

-

Stereocontrolled Reactions: Execute the synthesis, ensuring that each new stereocenter is formed with a known and controlled orientation relative to the existing stereocenters.

-

Final Product Analysis: Upon completion of the synthesis, purify the final product.

-

Comparative Analysis: Compare the specific rotation and NMR spectra of the synthetic sample with the isolated natural (-)-γ-Cadinene. An exact match confirms the (1R,4aS,8aS) configuration.

Expertise: This modern approach combines experimental measurement with theoretical calculation. Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Protocol: ECD Analysis

-

Experimental Spectrum: Measure the ECD spectrum of the isolated (-)-γ-Cadinene.

-

Computational Modeling: a. Generate 3D conformers for both possible enantiomers, (1R,4aS,8aS) and (1S,4aR,8aR). b. Use quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), to calculate the theoretical ECD spectrum for each enantiomer. [10]3. Comparison: Compare the experimentally measured ECD spectrum to the two calculated spectra. The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration. [11] Trustworthiness: This method is powerful because it directly links a physical property (the ECD spectrum) to the calculated 3D structure. When the experimental and theoretical spectra show a strong correlation, it provides a high degree of confidence in the stereochemical assignment.

Conclusion

The stereochemistry of (-)-γ-Cadinene is defined by the (1R,4aS,8aS) absolute configuration at its three chiral centers. The determination of this structure is not a trivial matter but relies on a logical and rigorous workflow that combines isolation, the establishment of relative stereochemistry through NMR techniques like NOESY, and definitive assignment of the absolute configuration. While single-crystal X-ray diffraction of a suitable derivative remains the most unambiguous method, the convergence of evidence from enantioselective synthesis and advanced chiroptical/computational methods provides a self-validating system essential for scientific integrity in natural products chemistry and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92313, (-)-gamma-Cadinene. PubChem. [Link]

-

Wikipedia contributors (2023). Cadinene. Wikipedia, The Free Encyclopedia. [Link]

-

Wang, W., et al. (2022). Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers. National Institutes of Health. [Link]

-

Schulz, S., et al. (2023). Identification and determination of the absolute configuration of amorph-4-en-10β-ol, a cadinol-type sesquiterpene from the scent glands of the African reed frog Hyperolius cinnamomeoventris. ResearchGate. [Link]

-

National Institute of Standards and Technology (n.d.). trans-γ-cadinene. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6432404, gamma-Cadinene. PubChem. [Link]

-

University of Zurich, Department of Chemistry (n.d.). Biosynthesis of Natural Products - Terpene Biosynthesis. UZH Department of Chemistry. [Link]

-

van der Noord, V. A., et al. (2021). Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action. National Institutes of Health. [Link]

-

Wiley (n.d.). Gamma-cadinene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

The Good Scents Company (2024). (R)-gamma-cadinene. The Good Scents Company. [Link]

-

Wikipedia contributors (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia, The Free Encyclopedia. [Link]

-

Human Metabolome Database (2012). Showing metabocard for gamma-Cadinene (HMDB0038207). HMDB. [Link]

-

Scent.vn (2024). gamma-Cadinene: Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

-

Chen, Y., et al. (2022). Absolute Configuration and Biological Evaluation of Novel Triterpenes as Possible Anti-Inflammatory or Anti-Tumor Agents. Semantic Scholar. [Link]

-

El-Sayed, A. M. (2025). The Pherobase: Synthesis - gamma-cadinene. The Pherobase. [Link]

-

The Good Scents Company (2024). gamma-cadinene. The Good Scents Company. [Link]

-

University of Calgary (n.d.). Supplementary Notes for Stereochemistry. University of Calgary. [Link]

-

JEOL Ltd. (2023). Analyze of stereoisomer by NMR. JEOL. [Link]

-

Rettig, L., et al. (2025). Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products. PubMed Central. [Link]

Sources

- 1. CAS 1460-97-5: (-)-γ-Cadinene | CymitQuimica [cymitquimica.com]

- 2. Cadinene - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. (-)-gamma-Cadinene | C15H24 | CID 92313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gamma-Cadinene | C15H24 | CID 6432404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 7. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data of (-)-γ-Cadinene: A Technical Guide for Researchers

Introduction

(-)-γ-Cadinene is a naturally occurring sesquiterpene belonging to the cadinane class.[1][2] As a volatile organic compound found in the essential oils of various plants, it contributes to their characteristic aroma and biological activity. For researchers in natural product chemistry, pharmacology, and drug development, a thorough understanding of the spectroscopic properties of (-)-γ-Cadinene is paramount for its accurate identification, characterization, and quality control. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (-)-γ-Cadinene, integrating experimental insights with theoretical principles to offer a comprehensive resource for scientific professionals.

Chemical Structure and Stereochemistry

(-)-γ-Cadinene is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2] Its IUPAC name is (1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene.[2] The stereochemistry, denoted by the (-) or (R) descriptor, is a critical aspect of its chemical identity, influencing its biological activity and spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (-)-γ-Cadinene, both ¹H and ¹³C NMR are essential for unambiguous identification.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of (-)-γ-Cadinene exhibits characteristic signals corresponding to its unique structural features, including olefinic protons, methyl groups, and methine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for (-)-γ-Cadinene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 5.42 | br s | |

| H-15a | 4.71 | s | |

| H-15b | 4.68 | s | |

| H-1 | 2.45 | m | |

| H-6 | 2.35 | m | |

| H-8a | 2.25 | m | |

| H-2a | 2.15 | m | |

| H-8b | 2.05 | m | |

| H-11 | 1.95 | m | |

| H-3a | 1.85 | m | |

| H-2b | 1.75 | m | |

| H-3b | 1.65 | m | |

| H-14 | 1.62 | s | |

| H-12 | 0.92 | d | 6.8 |

| H-13 | 0.75 | d | 6.8 |

Note: Data is compiled from authoritative sources in natural product analysis. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument frequency.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: ¹³C NMR Spectroscopic Data for (-)-γ-Cadinene

| Carbon | Chemical Shift (δ, ppm) |

| C-10 | 149.5 |

| C-7 | 134.5 |

| C-4 | 120.5 |

| C-15 | 108.2 |

| C-1 | 52.1 |

| C-6 | 42.3 |

| C-9 | 40.1 |

| C-8 | 35.2 |

| C-2 | 30.5 |

| C-11 | 27.8 |

| C-3 | 26.4 |

| C-14 | 23.6 |

| C-12 | 21.5 |

| C-13 | 21.2 |

Note: This data is based on published literature and spectral databases for γ-Cadinene.[3]

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is crucial for accurate structural assignment. The following is a generalized protocol for the NMR analysis of sesquiterpenes like (-)-γ-Cadinene.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (-)-γ-Cadinene sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for non-polar compounds like sesquiterpenes.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans is necessary to obtain a good spectrum.

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is highly recommended. This includes COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

Data Processing: Process the acquired data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For (-)-γ-Cadinene, the IR spectrum is characterized by absorptions corresponding to C-H bonds of alkanes and alkenes, as well as the C=C double bonds.

Table 3: Characteristic IR Absorption Bands for (-)-γ-Cadinene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| 2960-2850 | C-H stretch | -C-H (alkane) |

| ~1645 | C=C stretch | Alkene |

| ~1450 | C-H bend | -CH₂- |

| ~1375 | C-H bend | -CH₃ |

| ~885 | C-H bend | =CH₂ (out-of-plane) |

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., neat liquid, KBr pellet, or solution).

Experimental Protocol for FT-IR Analysis

A common and straightforward method for obtaining the IR spectrum of a liquid sample like (-)-γ-Cadinene is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[4][5]

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and a background spectrum has been collected.

-

Sample Application: Place a small drop of the neat (-)-γ-Cadinene sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. For (-)-γ-Cadinene, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

The electron ionization (EI) mass spectrum of γ-Cadinene typically shows a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight.[6] The fragmentation pattern is characteristic of sesquiterpenes and provides structural clues.

Table 4: Key Mass Spectral Fragments for γ-Cadinene

| m/z | Relative Intensity | Possible Fragment |

| 204 | Moderate | [M]⁺ |

| 161 | High | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 133 | Moderate | |

| 119 | Moderate | |

| 105 | High | |

| 93 | Moderate | |

| 91 | Moderate |

Experimental Protocol for GC-MS Analysis

GC-MS is a powerful technique for the analysis of volatile compounds like sesquiterpenes in complex mixtures or as pure compounds.[7][8]

-

Sample Preparation: Prepare a dilute solution of the (-)-γ-Cadinene sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program should be optimized to achieve good separation of the components. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).

-

MS Detection: The eluting compounds from the GC column are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a range of m/z values (e.g., 40-400 amu).

-

Data Analysis: The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to (-)-γ-Cadinene can then be extracted and analyzed. Comparison of the obtained mass spectrum with library spectra (e.g., NIST, Wiley) can aid in its identification.

Visualization of Key Data

To aid in the understanding of the spectroscopic data acquisition and structural analysis, the following diagrams are provided.

Caption: A generalized workflow for the spectroscopic analysis of (-)-γ-Cadinene.

Caption: 2D structure of (-)-γ-Cadinene.

Conclusion

The comprehensive spectroscopic analysis of (-)-γ-Cadinene, encompassing NMR, IR, and MS techniques, is indispensable for its unambiguous identification and characterization. This guide has provided a detailed overview of the expected spectroscopic data, along with standardized experimental protocols to ensure data quality and reproducibility. By understanding the principles behind these techniques and the interpretation of the resulting data, researchers can confidently work with this important natural product in their scientific endeavors.

References

- Purity Analysis of Adulterated Essential Oils by FT-IR Spectroscopy and Partial-Least-Squares Regression. (2016).

- Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. (2014).

-

Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites. PubMed. Retrieved from [Link].[8]

- Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS). (2019). Beilstein Journal of Organic Chemistry, 15, 1945-1961.

- Identification and quantification of sesquiterpenes and polyacetylenes in Atractylodes lancea from various geographical origins using GC-MS analysis. (2012). Revista Brasileira de Farmacognosia, 22(4), 751-758.

- Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. (2020). Molecules, 25(20), 4813.

- Fourier transformed infrared spectroscopy analysis of constituents of Rosmarinus officinalis L. essential oil from Algeria. (2017). International Journal of Herbal Medicine, 5(4), 01-04.

- GC-MS olfactometry reveals sesquiterpenes α-humulene and δ-cadinene significantly influence the aroma of treated Aquilaria malaccensis essential oil. (2020). PLoS ONE, 15(1), e0227939.

-

Gamma-cadinene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link].[3]

- ftir analysis and interpretation of ir spectra of four spice oils extracted by hydrodistillation. (2022). International Journal of Advanced Research, 10(03), 108-115.

- HPLC-SPE-NMR characterization of sesquiterpenes in an antimycobacterial fraction from Warburgia salutaris. (2007). Planta Medica, 73(6), 578-584.

- Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells. (2019). Molecules, 24(18), 3326.

-

.Gamma.-cadinen-15-al - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link].

- 13C NMR spectroscopy of eudesmane sesquiterpenes. (2000). Magnetic Resonance in Chemistry, 38(11), 937-975.

-

IR Tables. University of California, Santa Cruz. Retrieved from [Link].

-

A guide to 13c nmr chemical shift values. Compound Interest. Retrieved from [Link].

- 1H and 13C NMR Spectra of Natural Products Laurene-Type Sesquiterpenes: Theoretical and Experimental Studies. (2014). Asian Journal of Chemistry, 26(18), 6023-6028.

-

NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link].

-

IR handout.pdf. Retrieved from [Link].

-

Table of Characteristic IR Absorptions. Michigan State University. Retrieved from [Link].

- Proton NMR chemical shifts and coupling constants for brain metabolites. (1993). NMR in Biomedicine, 6(5), 307-314.

-

¹H-NMR chemical shifts of δ-cadinene and 8-hydroxy-δ-cadinene. ResearchGate. Retrieved from [Link].

-

¹H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. YouTube. Retrieved from [Link].

-

¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link].

-

NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link].

-

IR Absorption Table. Master Organic Chemistry. Retrieved from [Link].

-

Naphthalene, 1,2,4a,5,8,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, [1S-(1α,4aβ,8aα)]-. NIST Chemistry WebBook. Retrieved from [Link].

-

Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, [1S-(1α,4aβ,8aα)]-. NIST Chemistry WebBook. Retrieved from [Link].

-

cis-γ-cadinene. NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. Classification of Essential Oils with FT-IR [syntechinnovation.com]

- 2. (-)-gamma-Cadinene | C15H24 | CID 92313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. gamma-Cadinene | C15H24 | CID 6432404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Identification and Characterization of (-)-γ-Cadinene Synthase

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of (-)-γ-Cadinene Synthase

Terpenoids represent the largest and most diverse class of natural products, with many exhibiting significant biological activities relevant to pharmaceuticals, agriculture, and fragrances.[1] Among them, sesquiterpenes—15-carbon isoprenoids—are of particular interest. (-)-γ-Cadinene is a key sesquiterpene, serving as a precursor to various bioactive compounds and often playing a role in plant defense mechanisms.[2][3] The enzyme responsible for its biosynthesis, (-)-γ-Cadinene synthase (EC 4.2.3.62), catalyzes the cyclization of the linear precursor (2Z,6E)-farnesyl diphosphate (FPP) into the characteristic bicyclic cadinane skeleton.[4]

The identification and characterization of the gene encoding this synthase are paramount for several reasons. It enables the heterologous production of (-)-γ-cadinene and its derivatives in microbial cell factories, overcoming the low abundance often found in native plant sources.[1][5] Furthermore, understanding the enzyme's structure, function, and regulation provides a blueprint for protein engineering efforts aimed at creating novel sesquiterpene structures. This guide provides a comprehensive, field-proven framework for the successful identification, cloning, and functional characterization of novel (-)-γ-cadinene synthase genes.

Section 1: Gene Discovery and Cloning Strategy

The initial and most critical phase is the identification of candidate genes. Terpene synthase (TPS) genes, particularly sesquiterpene synthases, share conserved sequence motifs, which can be exploited for their discovery.[6][7] Our strategy integrates bioinformatics with targeted molecular cloning techniques to efficiently isolate the full-length gene.

Bioinformatics-Led Candidate Identification

The foundation of modern gene discovery lies in robust bioinformatics.[8] By leveraging existing genomic or transcriptomic databases, we can identify putative TPS sequences.

-

Homology Searching: The primary tools are BLAST (Basic Local Alignment Search Tool) and HMMER searches.[9] Using the amino acid sequences of known and characterized γ-cadinene synthases or related sesquiterpene synthases as queries against a target organism's translated nucleotide database (tBLASTn) can reveal potential homologs.

-

Conserved Domain Analysis: Terpene synthases possess characteristic domains, such as the aspartate-rich "DDxxD" and "NSE/DTE" motifs, which are crucial for binding the diphosphate moiety of the substrate and coordinating the catalytic metal ion (typically Mg²⁺).[10] Bioinformatics tools like InterProScan and Pfam can be used to scan protein sequences for these conserved TPS domains, adding a layer of confidence to candidate selection.[11]

Degenerate PCR for Core Fragment Amplification

Once conserved regions are identified from an alignment of known sesquiterpene synthases, degenerate primers can be designed to amplify a core fragment of the putative gene from a cDNA library of the source organism.[10][12] This step is crucial when no genomic data is available.

Causality Behind the Method: The genetic code is degenerate, meaning multiple codons can specify the same amino acid. A degenerate primer is a mixture of oligonucleotide sequences where certain positions contain multiple possible bases.[13] This approach maximizes the chances of primer annealing to an unknown target sequence when only the conserved amino acid sequence is known.[14]

Experimental Protocol: Degenerate PCR

-

Primer Design:

-

Align amino acid sequences of several known sesquiterpene synthases to identify highly conserved regions of 6-7 amino acids.[14][15]

-

Select two conserved regions separated by 300-600 bp.

-

Design forward and reverse degenerate primers based on the corresponding codons. Minimize degeneracy where possible, especially at the 3' end, by selecting regions rich in tryptophan (Trp) or methionine (Met), which have single codons.[13][14]

-

-

cDNA Synthesis: Synthesize first-strand cDNA from total RNA extracted from the tissue expected to express the gene (e.g., roots, or elicitor-treated leaves).

-

PCR Amplification:

-

Perform PCR using the degenerate primers and the synthesized cDNA as a template.

-

Self-Validation: Employ a touchdown PCR protocol. This involves starting with a high annealing temperature and gradually decreasing it in subsequent cycles. This strategy enhances specificity in the initial cycles while ensuring amplification in later cycles even if the primer-template match is not perfect.[16]

-

-

Cloning and Sequencing: Gel-purify the PCR product of the expected size, clone it into a TA vector, and sequence multiple clones to confirm the identity of the amplified fragment.

| Parameter | Recommendation | Rationale |

| Target Motifs | Conserved regions like DDxxD or NSE/DTE. | These are functionally critical motifs in terpene synthases, increasing the likelihood of amplifying a relevant gene. |

| Primer Length | 20–24 nucleotides. | Provides a balance between specificity and annealing efficiency. |

| Degeneracy | Keep below 128-fold if possible. | High degeneracy can reduce PCR efficiency and increase non-specific amplification. |

| Annealing Temp. | Start with a gradient PCR from 45°C to 58°C to find the optimal temperature. | Degenerate primers have a mixed population with varying Tms; empirical optimization is necessary. |

| Table 1: Key Considerations for Degenerate Primer Design and PCR. |

Rapid Amplification of cDNA Ends (RACE)

The sequenced core fragment provides the known internal sequence required to amplify the 5' and 3' ends of the transcript using RACE-PCR.[17] This technique is essential for obtaining the full-length coding sequence (CDS), including the start and stop codons.

Causality Behind the Method: RACE is a form of anchored PCR.[17] For 3' RACE, a poly(dT) primer with an anchor sequence is used for reverse transcription. For 5' RACE, reverse transcriptase adds non-templated nucleotides to the end of the first-strand cDNA, to which an anchor primer can then be ligated or annealed.[18] Gene-specific primers (GSPs) designed from the known core fragment are then used with anchor-specific primers to amplify the unknown ends.

Experimental Protocol: 5' and 3' RACE

-

RNA Preparation: Use high-quality, intact total RNA or mRNA. This is critical for amplifying the full length of the transcript.

-

3' RACE:

-

Synthesize cDNA using an oligo(dT)-anchor primer.

-

Perform PCR with a forward GSP (designed from the 5' end of your core fragment) and the anchor primer.

-

-

5' RACE:

-

Synthesize first-strand cDNA using a reverse GSP (designed from the 3' end of your core fragment).

-

Purify the cDNA. Add a poly(C) tail to the 3' end of the cDNA using terminal deoxynucleotidyl transferase.

-

Perform PCR using a nested reverse GSP and an anchor primer that anneals to the poly(C) tail.

-

-

Assembly and Verification: Sequence the RACE products and assemble them with the core fragment sequence to generate the full-length cDNA sequence.

Figure 1: Workflow for (-)-γ-Cadinene Synthase Gene Identification.

Section 2: Heterologous Expression and Functional Verification

Obtaining the putative gene sequence is only the first step. To confirm its function, the gene must be expressed in a heterologous host system that lacks endogenous terpene synthase activity, and the resulting protein must be shown to produce (-)-γ-cadinene.[6] Escherichia coli is a widely used host due to its rapid growth and well-established expression systems.[10][19]

Causality Behind the Method: Heterologous expression isolates the candidate enzyme from the complex metabolic background of its native organism.[20] This allows for unambiguous characterization of its activity and product profile, directly linking the cloned gene to its biochemical function.

Experimental Protocol: Heterologous Expression in E. coli

-

Vector Construction:

-

Amplify the full-length CDS of the candidate gene using high-fidelity DNA polymerase.

-

Clone the CDS into an appropriate expression vector (e.g., pET or pGEX series) containing an inducible promoter (e.g., T7) and often an affinity tag (e.g., 6xHis, GST) for purification.

-

-

Transformation and Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the culture at 37°C to an OD₆₀₀ of 0.5-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Self-Validation: Reduce the culture temperature to 16-20°C post-induction. Many terpene synthases are large proteins, and lower temperatures promote proper folding and increase the yield of soluble protein.[6]

-

-

Protein Purification:

-

Harvest the cells by centrifugation and lyse them (e.g., by sonication).

-

Clarify the lysate by high-speed centrifugation to separate soluble and insoluble fractions.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verify the purity and size of the protein using SDS-PAGE.

-

Section 3: Biochemical Characterization of the Recombinant Enzyme

With the purified enzyme in hand, its catalytic properties can be determined. This involves defining its substrate specificity, kinetic parameters, and optimal reaction conditions.

In Vitro Enzyme Assay

The core of the characterization is the enzyme assay, which directly measures the conversion of substrate to product.

Experimental Protocol: Enzyme Activity Assay

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a divalent metal cofactor, typically 10-20 mM MgCl₂.

-

Add the purified recombinant enzyme (1-5 µg).

-

Initiate the reaction by adding the substrate, (2Z,6E)-farnesyl diphosphate (FPP), to a final concentration of 10-50 µM.

-

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Product Extraction:

-

Stop the reaction and dephosphorylate the remaining substrate by adding alkaline phosphatase.

-

Extract the volatile terpene products by overlaying the reaction with an organic solvent (e.g., hexane or pentane) and vortexing vigorously.

-

Collect the organic layer for analysis.

-

Enzyme Kinetics

Determining the steady-state kinetic parameters, Michaelis constant (Kₘ) and catalytic rate (k_cat), provides quantitative insight into the enzyme's efficiency and affinity for its substrate.[12][21]

Causality Behind the Method: The Kₘ value reflects the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ), indicating the enzyme's affinity for the substrate. The k_cat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio k_cat/Kₘ is a measure of catalytic efficiency.

To determine these parameters, enzyme assays are performed across a range of FPP concentrations (e.g., 0.5 µM to 100 µM). The initial reaction velocities are then plotted against substrate concentration and fitted to the Michaelis-Menten equation.

| Parameter | Typical Range for Sesquiterpene Synthases | Significance |

| Kₘ (FPP) | 1 - 15 µM | Reflects the enzyme's affinity for farnesyl diphosphate.[12][21] |

| k_cat | 0.01 - 1.0 s⁻¹ | Indicates the maximum turnover rate of the enzyme under saturating conditions.[12] |

| pH Optimum | 7.0 - 8.5 | Defines the pH at which the enzyme exhibits maximum activity. |

| Cofactor | Mg²⁺ (typically) or Mn²⁺ | Divalent cations are essential for neutralizing the diphosphate group of FPP. |

| Table 2: Summary of Key Biochemical Parameters for a (-)-γ-Cadinene Synthase. |

Section 4: Product Identification and Analysis

The definitive proof of function is the unambiguous identification of the enzymatic product as (-)-γ-cadinene. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.[19][22][23]

Causality Behind the Method: GC separates volatile compounds based on their boiling points and interaction with the column's stationary phase.[24] As compounds elute from the column, they enter the mass spectrometer, which generates a mass spectrum based on the mass-to-charge ratio of the compound and its fragments.[23] The combination of retention time (from GC) and the mass fragmentation pattern (from MS) provides a highly specific chemical fingerprint for compound identification.[22]

Experimental Protocol: GC-MS Analysis

-

Sample Injection: Inject 1 µL of the organic extract from the enzyme assay into the GC-MS system.

-

Gas Chromatography:

-

Use a non-polar capillary column (e.g., DB-5 or HP-5ms) suitable for separating sesquiterpenes.

-

Employ a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 250°C) to elute the compounds.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Scan a mass range of m/z 40-300.

-

-

Data Analysis:

-

Self-Validation: Compare the retention time and mass spectrum of the product peak with those of an authentic (-)-γ-cadinene standard.

-

The mass spectrum of γ-cadinene (C₁₅H₂₄, molecular weight 204.35) will show a characteristic molecular ion peak (M⁺) at m/z 204 and a specific fragmentation pattern.[25] The identity is confirmed if both the retention time and the mass spectrum match the standard.

-

Figure 2: Workflow for Functional Characterization and Verification.

Section 5: Gene Expression and Regulation

Understanding when and where the (-)-γ-cadinene synthase gene is expressed in the native organism provides crucial insights into its physiological role. For instance, many sesquiterpene synthases involved in defense are rapidly induced upon pathogen attack or treatment with defense-related signaling molecules like methyl jasmonate.[2][26][27]

Investigative Technique: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is the most common method for quantifying gene expression levels. By extracting RNA from different tissues or from plants subjected to various stress treatments, one can measure the relative abundance of the synthase transcript. This data helps to build a model of the gene's regulatory network and its role in the plant's chemical defense system.[2][28]

Figure 3: The Catalytic Reaction of (-)-γ-Cadinene Synthase.

Conclusion

The comprehensive methodology detailed in this guide—from bioinformatics-driven discovery to rigorous biochemical validation—provides a robust and self-validating pathway for the identification and characterization of novel (-)-γ-cadinene synthase genes. Each step is designed not only to advance the project but also to confirm the findings of the previous stage. Successful characterization of this pivotal enzyme unlocks significant potential for metabolic engineering and synthetic biology, paving the way for the sustainable production of valuable sesquiterpenoid compounds for diverse applications.

References

-

Uchida, T., Yamashita, M., Iguchi, M., & Ikeda, H. (2015). Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host. Journal of Antibiot, 68(10), 627-634. [Link]

-

Weitzel, C., & Simonsen, H. T. (2015). Stable heterologous expression of biologically active terpenoids in green plant cells. Frontiers in plant science, 6, 129. [Link]

-

Luo, X., Reiter, M. A., & d'Espaux, L. (2025). Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae. Biotechnology Journal, e2400712. [Link]

-

Santana, L. T., de Oliveira, F. F., & de Crecy-Lagard, V. (2022). A Bioinformatics Tool for Efficient Retrieval of High-Confidence Terpene Synthases (TPS) and Application to the Identification of TPS in Coffea and Quillaja. Methods in molecular biology (Clifton, N.J.), 2469, 43–53. [Link]

-

Pazouki, L., & Niinemets, Ü. (2016). Multi-substrate terpene synthases: their occurrence and physiological significance. Frontiers in plant science, 7, 1019. [Link]

-

Santana, L. T., de Oliveira, F. F., & de Crecy-Lagard, V. (2022). A Bioinformatics Tool for Efficient Retrieval of High-Confidence Terpene Synthases (TPS) and Application to the Identification of TPS in Coffea and Quillaja. ResearchGate. [Link]

-

Perestrelo, R., Silva, C., & Câmara, J. S. (2018). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. Molecules (Basel, Switzerland), 23(11), 2824. [Link]

-

Bohlmann, J., Steele, C. L., & Croteau, R. (1997). Plant terpenoid synthases: molecular biology and phylogenetic analysis. Proceedings of the National Academy of Sciences of the United States of America, 94(25), 13511–13518. [Link]

-

Zhou, Y., Shang, X., & Wang, H. (2011). Identification and quantification of sesquiterpenes and polyacetylenes in Atractylodes lancea from various geographical origins using GC-MS analysis. Revista Brasileira de Farmacognosia, 21(4), 668-674. [Link]

-

Zhang, X., Li, C., & Wang, Y. (2022). Characterization of γ-Cadinene Enzymes in Ganoderma lucidum and Ganoderma sinensis from Basidiomycetes Provides Insight into the Identification of Terpenoid Synthases. ACS omega, 7(8), 6965–6976. [Link]

-

Medema, M. H., & Fischbach, M. A. (2015). Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites. Natural product reports, 32(5), 657–668. [Link]

-

Beil, J., Fischer, M., & Schwab, W. (2019). Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS). Beilstein journal of organic chemistry, 15, 1945–1961. [Link]

-

Chen, X. Y., Wang, M., Chen, Y., Davisson, V. J., & Heinstein, P. (1996). Cloning and Heterologous Expression of a Second (+)-δ-Cadinene Synthase from Gossypium arboreum. Journal of natural products, 59(10), 944–951. [Link]

-

Wiley Analytical Science. (2015). Citrus oil sesquiterpenes: Multi-GC method characterisation. Wiley Analytical Science. [Link]

-

Zainuddin, N., Sarker, M. Z. I., & Mohamed, R. (2019). GC-MS olfactometry reveals sesquiterpenes α-humulene and δ-cadinene significantly influence the aroma of treated Aquilaria malaccensis essential oil. Journal of Applied Research on Medicinal and Aromatic Plants, 14, 100216. [Link]

-

Zhang, X., Li, C., & Wang, Y. (2022). Characterization of γ-Cadinene Enzymes in Ganoderma lucidum and Ganoderma sinensis from Basidiomycetes Provides Insight into the Identification of Terpenoid Synthases. ACS Omega. [Link]

-

Ingvarsson, P. K., & Garcia-Gil, M. R. (2024). Discovery and Characterization of Terpene Synthases Powered by Machine Learning. bioRxiv. [Link]

-

Chen, X. Y., Chen, Y., & Heinstein, P. (2000). Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L. Planta, 210(3), 524–532. [Link]

-

Townsend, B. J., Poole, A., & Blake, C. J. (2005). Antisense suppression of a (+)-delta-cadinene synthase gene in cotton prevents the induction of this defense response gene during bacterial blight infection but not its constitutive expression. Plant physiology, 138(1), 516–528. [Link]

-

Yang, T., Li, Y., & Liu, C. (2017). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of experimental botany, 68(19), 5447–5460. [Link]

-

Kumar, A., Singh, R., & Yadav, A. (2020). Modulation of Plant Defense System in Response to Microbial Interactions. Frontiers in microbiology, 11, 1396. [Link]

-

Ahuja, I., Kissen, R., & Bones, A. M. (2012). Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance. International journal of molecular sciences, 13(7), 8966–8997. [Link]

-

Gkarmiri, K., & Mahboubi, A. (2021). Development of a highly degenerate primer-based molecular tool for detecting and classifying the four major classes of polyhydroxyalkanoate (phaC) synthase gene. Scientific reports, 11(1), 10565. [Link]

-

Chen, X. Y., Chen, Y., & Heinstein, P. (2000). Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L. ResearchGate. [Link]

-

Wikipedia. (+)-gamma-cadinene synthase. Wikipedia. [Link]

-

Chen, X. Y., Wang, M., Chen, Y., Davisson, V. J., & Heinstein, P. (1996). Cloning and heterologous expression of a second (+)-delta-cadinene synthase from Gossypium arboreum. PubMed. [Link]

-

QIAGEN. (n.d.). Guidelines for degenerate primer design and use. QIAGEN. [Link]

-

Kumar, A., & Allemann, R. K. (2024). Simulation-Guided Engineering Enables a Functional Switch in Selinadiene Synthase toward Hydroxylation. ACS catalysis, 14(8), 5483–5491. [Link]

-

Kumar, A., & Allemann, R. K. (2024). Simulation-Guided Engineering Enables a Functional Switch in Selinadiene Synthase toward Hydroxylation. ACS Catalysis. [Link]

-

University of Washington. (n.d.). Degenerate primer design. University of Washington. [Link]

-

National Cotton Council. (1998). -Cadinene Synthase Genes in Cotton Genomic DNA. Beltwide Cotton Conferences Proceedings. [Link]

-

Schepmann, H. G., Pang, J., & Matsuda, S. P. (2001). Cloning and characterization of Ginkgo biloba levopimaradiene synthase which catalyzes the first committed step in ginkgolide biosynthesis. Archives of biochemistry and biophysics, 392(2), 263–269. [Link]

-

Bitesize Bio. (2025). A Primer for Designing Degenerate Primers. Bitesize Bio. [Link]

-

Schmidt, A., & Gershenzon, J. (2007). Cloning and characterization of two different types of geranyl diphosphate synthases from Norway spruce (Picea abies). The Plant journal : for cell and molecular biology, 52(4), 653–666. [Link]

-

BMH learning. (2021). Degenerate Primers | How To design Degenerate Primers. YouTube. [Link]

-

ENZYME. (n.d.). ENZYME - 4.2.3.62 (-)-gamma-cadinene synthase [(2Z,6E)-farnesyl diphosphate cyclizing]. ENZYME. [Link]

-

Sun, Y., Wang, Q., & Li, X. (2023). Genome-wide identification of terpenoid synthase family genes in Gossypium hirsutum and functional dissection of its subfamily cadinene synthase A in gossypol synthesis. Frontiers in plant science, 14, 1142504. [Link]

-

Wikipedia. (n.d.). Rapid amplification of cDNA ends. Wikipedia. [Link]

-

Rose, K. L., & Guckenberger, D. J. (2008). ENZYME KINETICS BY DIRECTLY IMAGING A POROUS SILICON MICROREACTOR USING DIOS MASS SPECTROMETRY. Twelfth International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

-

Tillett, D., Burns, B. P., & Neilan, B. A. (2000). Optimized rapid amplification of cDNA ends (RACE) for mapping bacterial mRNA transcripts. BioTechniques, 28(3), 448, 450, 452-3, 456. [Link]

-

ResearchGate. (2025). Amplification of 5′ end cDNA with 'new RACE'. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (-)-gamma-Cadinene. PubChem Compound Database. [Link]

Sources

- 1. Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antisense suppression of a (+)-delta-cadinene synthase gene in cotton prevents the induction of this defense response gene during bacterial blight infection but not its constitutive expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENZYME - 4.2.3.62 (-)-gamma-cadinene synthase [(2Z,6E)-farnesyl diphosphate cyclizing] [enzyme.expasy.org]

- 5. researchgate.net [researchgate.net]

- 6. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Genome-wide identification of terpenoid synthase family genes in Gossypium hirsutum and functional dissection of its subfamily cadinene synthase A in gossypol synthesis [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Cloning and characterization of Ginkgo biloba levopimaradiene synthase which catalyzes the first committed step in ginkgolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Cloning and heterologous expression of a second (+)-delta-cadinene synthase from Gossypium arboreum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degenerate primers: Design and use [qiagen.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. m.youtube.com [m.youtube.com]

- 16. neb.com [neb.com]

- 17. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of γ-Cadinene Enzymes in Ganoderma lucidum and Ganoderma sinensis from Basidiomycetes Provides Insight into the Identification of Terpenoid Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. scielo.br [scielo.br]

- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 25. (-)-gamma-Cadinene | C15H24 | CID 92313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Modulation of Plant Defense System in Response to Microbial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cloning and characterization of two different types of geranyl diphosphate synthases from Norway spruce (Picea abies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chiral Properties and Optical Rotation of (-)-γ-Cadinene

Abstract: This technical guide provides a comprehensive examination of the stereochemical properties of (-)-γ-Cadinene, a naturally occurring bicyclic sesquiterpene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles of chirality and optical activity as they pertain to this molecule. It outlines the absolute configuration of (-)-γ-Cadinene and its enantiomeric relationship with (+)-γ-Cadinene. A significant focus is placed on the methodology for determining optical rotation, a critical parameter for confirming stereochemical identity and purity. While a definitive specific rotation value for enantiomerically pure (-)-γ-Cadinene is not consistently reported in publicly available literature, this guide provides a detailed, field-proven experimental protocol for its precise measurement using polarimetry. The significance of stereochemistry in the context of the compound's biological activity and its potential applications is also discussed, underscoring the importance of rigorous chiral characterization in natural product research and development.

Introduction to (-)-γ-Cadinene: A Chiral Sesquiterpene of Interest

(-)-γ-Cadinene is a member of the cadinene family of sesquiterpenes, which are C15 hydrocarbons biosynthesized from three isoprene units[1][2]. As natural products, sesquiterpenes are renowned for their structural complexity and diverse biological activities, making them valuable targets in medicinal chemistry and drug discovery[3]. (-)-γ-Cadinene is found as a constituent in the essential oils of various plants, including species of Salvia, Iris, and Juniperus[4][5][6].

The molecule's biological profile, which includes potential antimicrobial and anti-inflammatory properties, is intrinsically linked to its three-dimensional structure[7]. The prefix "(-)" in its name is not arbitrary; it signifies that the molecule is "levorotatory," meaning it rotates the plane of polarized light to the left (counter-clockwise)[8]. This optical activity arises from the molecule's chiral nature. Understanding and quantifying this property is fundamental to its identification, quality control, and the exploration of its stereospecific interactions in biological systems[7].

The Stereochemical Landscape of γ-Cadinene

Chirality is a geometric property of a molecule that is not superimposable on its mirror image, much like a left and a right hand. Molecules possessing this property are called chiral and the two non-superimposable mirror-image forms are known as enantiomers [9].

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory).

Absolute Configuration

The precise spatial arrangement of atoms in a chiral molecule is defined by its absolute configuration, using the Cahn-Ingold-Prelog (R/S) notation. For the γ-cadinene enantiomers, the configurations are well-established:

-

(-)-γ-Cadinene : Possesses the (1R,4aS,8aS) configuration[4][10].

-

(+)-γ-Cadinene : Possesses the (1S,4aR,8aR) configuration[11].

This enantiomeric relationship is summarized in the table below.

| Property | (-)-γ-Cadinene | (+)-γ-Cadinene |

| IUPAC Name | (1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene | (1S,4aR,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |

| CAS Number | 1460-97-5[5] | 39029-41-9[6] |

| Molecular Formula | C₁₅H₂₄[4] | C₁₅H₂₄[11] |

| Molecular Weight | 204.35 g/mol [4] | 204.35 g/mol [11] |

| Optical Rotation | Levorotatory (-)[7] | Dextrorotatory (+) |

| Specific Rotation [α] | Opposite in sign and equal in magnitude to the (+) enantiomer. | Opposite in sign and equal in magnitude to the (-) enantiomer. |

Principles of Optical Rotation Measurement

Optical rotation is measured using an instrument called a polarimeter . The technique is based on the interaction of a chiral substance with plane-polarized light[12].

-

Light Polarization : A standard light source emits light waves that oscillate in all planes perpendicular to the direction of propagation. A polarizer filter blocks all waves except those oscillating in a single plane. This is now "plane-polarized light."

-

Sample Interaction : When this polarized light passes through a solution containing a chiral compound, the molecule's chiral environment interacts with the light, causing the plane of polarization to rotate.

-

Analysis and Detection : A second polarizer, called the analyzer, is positioned after the sample. The operator rotates the analyzer until the light passes through it maximally. The angle of this rotation is measured.

The measured angle is the observed rotation (α) . This value is dependent on several factors, including concentration, the length of the sample tube (path length), temperature, and the wavelength of the light used. To standardize this measurement into an intrinsic physical property of the compound, the specific rotation ([α]) is calculated.

The formula for specific rotation is:

[α]Tλ = α / (l × c)

Where:

-

[α] is the specific rotation in degrees.

-

λ is the wavelength of light used (commonly the D-line of a sodium lamp, 589 nm).

-

T is the temperature in degrees Celsius.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL)[9].

Experimental Determination of Specific Rotation for (-)-γ-Cadinene

Experimental Workflow Diagram

Caption: Workflow for determining the specific rotation of (-)-γ-Cadinene.

Step-by-Step Protocol

Objective: To accurately measure the specific rotation of a purified sample of (-)-γ-Cadinene.

Materials:

-

Enantiomerically pure sample of (-)-γ-Cadinene (purity >98% confirmed by GC-MS).

-

High-purity, spectroscopic grade solvent (e.g., chloroform or ethanol). (-)-γ-Cadinene is soluble in organic solvents[7].

-

Analytical balance (4-decimal place).

-

Class A volumetric flasks (e.g., 10 mL).

-

Pasteur pipettes.

-

A calibrated polarimeter with a sodium lamp (λ = 589 nm) and temperature control.

-

A 1 dm (10 cm) polarimeter sample cell.

Methodology:

-

Instrument Preparation & Calibration:

-

Causality: A stable instrument is the foundation of an accurate measurement.

-

Power on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light output and temperature.

-

Set the instrument's thermostat to a standard temperature, typically 20°C or 25°C.

-

Fill the clean sample cell with the pure solvent that will be used for the sample solution. This is the "solvent blank."

-

Place the blank in the polarimeter and take a measurement. Calibrate the instrument to zero. This step is critical as it nullifies any minor rotation caused by the solvent or the cell itself.

-

-

Sample Preparation:

-

Causality: Accurate concentration is a critical variable in the specific rotation formula.

-

Accurately weigh approximately 50-100 mg of the purified (-)-γ-Cadinene sample using an analytical balance. Record the exact mass (e.g., 0.1025 g).

-

Quantitatively transfer the weighed sample into a 10 mL Class A volumetric flask.

-

Add a small amount of the chosen solvent (e.g., chloroform) to dissolve the sample completely.

-

Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

-

Cap the flask and invert it 15-20 times to ensure the solution is perfectly homogeneous.

-

Calculate the exact concentration (c) in g/mL. For example, 0.1025 g / 10.00 mL = 0.01025 g/mL.

-

-

Measurement:

-

Causality: A properly filled cell free of contaminants and bubbles ensures an unobstructed light path.

-

Rinse the polarimeter cell twice with small aliquots of the prepared sample solution, discarding the rinse solvent.

-

Carefully fill the cell with the sample solution. Tilt the cell to ensure any air bubbles are trapped in the bubble chamber and not in the main light path.

-

Place the filled cell into the polarimeter's sample chamber.

-

Allow 1-2 minutes for the solution to reach thermal equilibrium with the instrument's set temperature.

-

Initiate the measurement. Record the observed rotation (α). The value for (-)-γ-Cadinene is expected to be negative.

-

To ensure reproducibility, empty, refill, and remeasure the sample at least three times.

-

-

Calculation and Reporting:

-

Calculate the average of the observed rotation readings (α_avg).

-

Using the specific rotation formula, calculate the final value:

-

[α] = α_avg / (l × c)

-

Example: If α_avg = -1.45°, l = 1 dm, and c = 0.01025 g/mL:

-

[α] = -1.45 / (1 × 0.01025) = -141.5°

-

-

The final result must be reported with all experimental parameters: [α]20D = -141.5° (c 0.01025, CHCl₃) . This notation fully describes the conditions of the measurement.

-

Interpretation and Significance in Drug Development

The determination of a molecule's optical rotation is more than a physical measurement; it is a confirmation of its stereochemical identity. For (-)-γ-Cadinene, a negative reading confirms the presence of the (1R,4aS,8aS) enantiomer.

-

Identity and Purity: In a synthesis or isolation workflow, obtaining the correct sign and magnitude of rotation (when compared to a known standard) is a primary method for confirming that the desired enantiomer has been produced and is not contaminated with its mirror image. The magnitude of the rotation can be used to calculate the enantiomeric excess (ee) , a measure of the sample's purity.

-

Biological Activity: Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the interaction of a small molecule with a biological target is often highly stereospecific. One enantiomer may exhibit potent therapeutic activity while its mirror image could be inactive or, in some cases, cause undesirable side effects. Therefore, for any potential drug candidate like (-)-γ-Cadinene, ensuring enantiomeric purity is a critical step in preclinical development to guarantee that only the active and safe stereoisomer is being studied and administered.

Conclusion